N-Carboxyethylrhodanine

Description

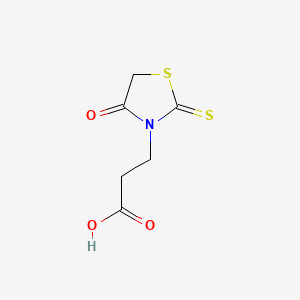

Structure

3D Structure

Properties

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAHCTPCIUXXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220494 | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-19-6 | |

| Record name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7025-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-2-thioxothiazolidine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Carboxyethylrhodanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carboxyethylrhodanine, also known as Rhodanine-3-propionic acid, is a heterocyclic organic compound belonging to the rhodanine family. While historically utilized in the synthesis of organic dyes, recent research has illuminated its potential as a bioactive molecule, particularly as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities. Special emphasis is placed on its role as a tyrosinase inhibitor and the associated implications for drug development, particularly in the context of hyperpigmentation disorders. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical and Physical Properties

This compound is a rhodanine derivative characterized by a carboxyethyl group attached to the nitrogen atom of the rhodanine ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7025-19-6 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇NO₃S₂ | --INVALID-LINK-- |

| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |

| Alternate Names | Rhodanine-3-propionic Acid | --INVALID-LINK-- |

| Appearance | Not specified in literature | |

| Solubility | Soluble in sterile physiological saline containing 30% ethanol (for experimental use) |

Synthesis of this compound (Rhodanine-3-propionic Acid)

The synthesis of this compound, as a member of the rhodanine-3-carboxyalkyl acid family, generally follows a well-established chemical pathway. The following protocol is a generalized procedure based on the synthesis of related compounds.

Experimental Protocol: General Synthesis of Rhodanine-3-carboxyalkyl Acids

This procedure is adapted from the synthesis of rhodanine-3-acetic and rhodanine-3-propionic acid derivatives.

Materials:

-

Appropriate amino acid (in this case, β-alanine for the propionic acid derivative)

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Chloroacetic acid

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of potassium hydroxide in water is prepared.

-

The corresponding amino acid (β-alanine) is added to the KOH solution.

-

The resulting solution is cooled to 5–10 °C.

-

Carbon disulfide is added to the cooled solution, and the mixture is stirred at 5–10 °C for 6 hours.

-

The cooling bath is removed, and stirring is continued at room temperature for 24 hours.

-

A solution of chloroacetic acid in water is then added to the reaction mixture.

-

The resulting solution is acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed, and can be further purified by crystallization.

Biological Activity and Mechanism of Action

While the rhodanine scaffold is present in a wide range of biologically active compounds, specific data for this compound has only recently emerged. The primary documented activity is its potent inhibition of the enzyme tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A recent study identified this compound as a potent inhibitor of mushroom tyrosinase. The quantitative data from this study is presented below.

| Compound | IC₅₀ (mM) | Reference |

| This compound | 0.7349 | |

| Arbutin (control) | 38.37 |

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is based on the methodology used to determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound (test compound)

-

Phosphate-buffered saline (PBS), pH 6.8

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Prepare solutions of mushroom tyrosinase and L-DOPA in PBS.

-

Prepare various concentrations of this compound, dissolving it first in DMSO and then diluting with PBS.

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the different concentrations of the this compound solution to the respective wells.

-

Pre-incubate the plate at a controlled temperature.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Melanogenesis

This compound's inhibition of tyrosinase directly impacts the melanogenesis signaling pathway. Tyrosinase is a critical enzyme in this pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks these initial and rate-limiting steps of melanogenesis.

The melanogenesis pathway is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). This initiates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of tyrosinase and other related enzymes.

Considerations for Drug Development

The potent tyrosinase inhibitory activity of this compound makes it a promising candidate for the development of topical agents for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

However, it is important to note that rhodanine-containing compounds have been flagged as potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can show activity in multiple assays through non-specific mechanisms, which can lead to false-positive results in high-throughput screening. Therefore, any drug development program involving this compound should include rigorous secondary and counter-screening assays to confirm its specific mechanism of action and rule out non-specific activities.

Conclusion

This compound is a rhodanine derivative with newly discovered potential as a potent tyrosinase inhibitor. Its ability to modulate the melanogenesis pathway suggests its utility in the development of dermatological agents. Further research is warranted to fully elucidate its pharmacological profile, including its specificity, safety, and efficacy in relevant preclinical models. The detailed experimental outlines and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals in this endeavor.

N-Carboxyethylrhodanine: A Technical Guide to its Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

N-Carboxyethylrhodanine, systematically known as 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, is a heterocyclic organic compound featuring a rhodanine core functionalized with a carboxyethyl group at the nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential mechanisms of action of this compound, serving as a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Identity

This compound belongs to the rhodanine family, which is characterized by a thiazolidine-4-one ring with a thiocarbonyl group at position 2. The addition of a propanoic acid chain at the N-3 position introduces a key functional group that can influence its physicochemical properties and biological interactions.

IUPAC Name: 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid[1] CAS Number: 7025-19-6[1][2] Chemical Formula: C6H7NO3S2[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems, including solubility, permeability, and target binding. While experimental data for the parent compound is limited, computational predictions and data from closely related analogs provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 205.27 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 85.9 Ų | PubChem |

| SMILES | O=C(O)CCN1C(=S)SCC1=O | [2] |

Note: The data presented above for this compound (propanoic acid derivative) and its close analog 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is based on computational predictions from PubChem.[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent modification, typically at the 5-position of the rhodanine ring, is a well-established process in organic chemistry.

General Synthesis of the this compound Scaffold

A common route to N-substituted rhodanines involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. For this compound, β-alanine can be used as the starting amine.

References

N-Carboxyethylrhodanine CAS number 5718-83-2

An In-depth Technical Guide to N-Carboxymethylrhodanine (CAS 5718-83-2)

Disclaimer: The provided CAS number, 5718-83-2, corresponds to N-Carboxymethylrhodanine , also known as (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid or Rhodanine-N-acetic acid. The user-specified topic "N-Carboxyethylrhodanine" refers to a different molecule, 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid. This guide will focus on the compound associated with the specified CAS number.

Introduction

N-Carboxymethylrhodanine is a heterocyclic organic compound featuring a rhodanine core functionalized with an acetic acid group at the nitrogen atom. This molecule has garnered significant attention in medicinal chemistry and drug discovery, not primarily as a therapeutic agent itself, but as a crucial scaffold and synthetic intermediate. Its versatile structure allows for further modification, particularly at the C-5 position of the rhodanine ring, leading to a vast library of derivatives with a broad spectrum of biological activities. Rhodanine-based compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others.[1] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and its role as a foundational structure in the development of pharmacologically active agents.

Physicochemical Properties

N-Carboxymethylrhodanine is typically a pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 5718-83-2 | [1] |

| Molecular Formula | C₅H₅NO₃S₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Pale yellow fine crystalline powder | [1] |

| Melting Point | 145-149 °C | ChemScene, ECHEMI |

| Boiling Point (Predicted) | 375.4 °C at 760 mmHg | ECHEMI |

| Density (Predicted) | 1.7 g/cm³ | ECHEMI |

| pKa (Predicted) | 3.75 ± 0.10 | [1] |

| Solubility | Soluble in methanol (25 mg/mL) | [1] |

| Water Solubility | >28.7 µg/mL | ECHEMI |

| SMILES | O=C(O)CN1C(=O)CSC1=S | |

| InChIKey | JGRMXPSUZIYDRR-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanisms

N-Carboxymethylrhodanine serves as a key building block for a multitude of more complex, biologically active molecules. Its own synthesis is well-established, and it is readily used in subsequent reactions, most notably the Knoevenagel condensation.

Synthesis of N-Carboxymethylrhodanine

A common and efficient method for synthesizing the core compound is a one-pot, multi-component reaction involving glycine, carbon disulfide, and a chloroacetate salt, often under microwave irradiation to accelerate the reaction.[2]

Knoevenagel Condensation for Derivative Synthesis

The most significant utility of N-Carboxymethylrhodanine is as a substrate for Knoevenagel condensation. The active methylene group at the C-5 position of the rhodanine ring readily reacts with various aldehydes and ketones, typically in the presence of a base catalyst like piperidine or sodium acetate in a solvent such as ethanol or acetic acid. This reaction introduces diverse substituents at the C-5 position, which is critical for tuning the biological activity of the resulting derivatives.[3][4]

Biological and Pharmacological Activities

Derivatives of N-Carboxymethylrhodanine have been identified as inhibitors of a wide array of biological targets. The core structure acts as a pharmacophore, with the C-5 substituent largely defining the specific activity and potency.

Enzyme Inhibition

-

Aldose Reductase (ALR2): The rhodanine-N-acetic acid scaffold is the backbone of Epalrestat, an approved drug in several countries for treating diabetic neuropathy.[5][6] Epalrestat and related derivatives inhibit aldose reductase, the first enzyme in the polyol pathway. In hyperglycemic conditions, this pathway converts glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage in tissues like nerves, retina, and kidneys.[5]

-

Other Enzymes: Derivatives have shown inhibitory activity against various other enzymes, including:

-

Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives inhibit Candida albicans PMT1 with IC₅₀ values in the sub-micromolar range (0.2-0.5 µM), representing a potential antifungal mechanism.[7][8]

-

Histone Acetyltransferases (HATs): The scaffold has been used to develop inhibitors of HATs, which are important targets in cancer therapy.[4]

-

α-Amylase: Some novel derivatives have been studied as α-amylase inhibitors for potential anti-diabetic applications.[9]

-

Anticancer Activity

Recent studies have explored amide-functionalized derivatives of rhodanine-N-acetic acid as anticancer agents.[10][11] These compounds have been shown to disrupt microtubule dynamics, a mechanism shared by successful chemotherapeutics like Taxol. One potent derivative, I20 , exhibited IC₅₀ values between 7.0 and 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines.[11] The proposed mechanism involves binding to tubulin and promoting protofilament assembly, leading to cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

N-Carboxymethylrhodanine derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[12] The N-carboxymethyl moiety is considered essential for this activity. Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low µg/mL range (1–32 µg/mL).

Quantitative Biological Data (Derivatives)

The parent compound is primarily a synthetic intermediate. Most quantitative data relates to its C-5 substituted derivatives.

| Derivative Class | Target/Assay | Activity Range | Reference |

| Phenylmethylene Derivatives | Fungal PMT1 (C. albicans) | IC₅₀: 0.2 - 0.5 µM | [7][8] |

| Benzylidene-N-phenylacetamides | Antiproliferative (A549, PC-3, HepG2 cells) | IC₅₀: 7.0 - 20.3 µM | [11] |

| Chalcone Hybrids | Antibacterial (Gram-positive strains) | MIC: 1 - 32 µg/mL | |

| Benzylidene-acetamide Derivatives | Aldose/Aldehyde Reductase (ALR1/ALR2) | IC₅₀: Micromolar to sub-micromolar | [5] |

Experimental Protocols

General Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1)

This protocol is adapted from literature procedures for a one-pot synthesis.[9][13]

-

Preparation: In a suitable reaction vessel, dissolve glycine (1.0 eq) and sodium hydroxide (approx. 2.2 eq) in a minimal amount of an ethanol/water mixture.

-

Thionation: Cool the mixture in an ice bath. Add carbon disulfide (1.0 eq) dropwise while stirring vigorously, ensuring the temperature remains below 20°C. Continue stirring at room temperature for 6 hours to form the dithiocarbamate intermediate.

-

Cyclization: Add chloroacetic acid (1.1 eq) to the reaction mixture and continue stirring at room temperature for an additional 5 hours.

-

Acidification and Precipitation: Acidify the resulting solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1. A precipitate should form.

-

Isolation: Continue stirring for 1 hour to ensure complete precipitation. Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-benzene mixture to yield pure N-Carboxymethylrhodanine.

General Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidene derivative.[3][4]

-

Setup: To a round-bottom flask, add N-Carboxymethylrhodanine (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and absolute ethanol (approx. 5-10 mL per mmol of reactant).

-

Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or a small scoop of anhydrous sodium acetate.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the starting materials are consumed (typically 4-24 hours), cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

-

Isolation: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials and catalyst.

-

Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.

In Vitro Antiproliferative MTT Assay

This is a representative protocol for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[10][11]

-

Cell Seeding: Seed human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., colchicine, gefitinib) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

N-Carboxymethylrhodanine (CAS 5718-83-2) is a cornerstone molecule in medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its function as a versatile and highly adaptable scaffold. The ease of its synthesis and the straightforward derivatization via Knoevenagel condensation have enabled the exploration of vast chemical spaces, leading to the discovery of potent inhibitors for numerous biological targets relevant to diabetes, cancer, and infectious diseases.

It is important for researchers to note that the rhodanine moiety has been flagged as a potential Pan-Assay Interference Compound (PAINS), which can lead to non-specific activity or false positives in high-throughput screening.[14] Therefore, any promising results from rhodanine-based compounds must be validated through rigorous secondary assays and mechanism-of-action studies. Despite this caution, the clinical success of Epalrestat validates the therapeutic potential of this scaffold. Future research will likely continue to leverage the rhodanine-N-acetic acid core to develop novel, highly specific, and potent therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). — Oxford Global Health [globalhealth.ox.ac.uk]

- 9. jcbsc.org [jcbsc.org]

- 10. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rhodanine and its derivatives, from their initial discovery to their contemporary applications in medicinal chemistry. This document details the historical context, synthetic methodologies, biological activities, and the mechanisms of action of this important class of heterocyclic compounds. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are described and visualized to provide a comprehensive resource for researchers in the field.

Discovery and History

The story of rhodanine begins in 1877 with the Polish-German physician and physiological chemist, Marceli Nencki. He was the first to synthesize this five-membered heterocyclic compound, naming it "Rhodaninsäure" (rhodanine acid).[1] Nencki's synthesis involved the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water.[1] This foundational work laid the groundwork for over a century of research into the chemistry and biological activity of rhodanine-containing molecules.

Initially, interest in rhodanine was primarily from a chemical standpoint. However, over time, the unique reactivity of the rhodanine core, particularly the active methylene group at the C-5 position, made it a versatile scaffold for chemical modifications. This led to the synthesis of a vast library of derivatives and the eventual discovery of their diverse pharmacological properties. Today, rhodanine is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3][4] This has led to the development of numerous rhodanine-based compounds with a wide spectrum of activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[3][4] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which was launched in Japan in 1992 for the treatment of diabetic neuropathy.[4]

However, the journey of rhodanine in drug discovery has not been without its challenges. Certain rhodanine derivatives, particularly 5-arylidenerhodanines, have been identified as Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that tend to show activity in a wide range of biochemical assays through non-specific mechanisms, such as protein reactivity via Michael addition, aggregation, or redox cycling, rather than specific target engagement.[6][7][8] This has led to a more critical evaluation of screening hits containing the rhodanine scaffold, with an emphasis on elucidating their precise mechanism of action to distinguish true biological activity from assay artifacts.

Synthesis of the Rhodanine Core and its Derivatives

The synthesis of the rhodanine scaffold and its subsequent derivatization are key to exploring its potential in drug discovery. Several methods have been developed for the synthesis of the core rhodanine ring and for its modification, most commonly at the C-5 and N-3 positions.

Synthesis of the Rhodanine Core

One of the classical and most common methods for synthesizing the rhodanine core involves the reaction of carbon disulfide, a primary amine (or ammonia), and an α-haloacetic acid.

Experimental Protocol: Synthesis of Rhodanine

This protocol is a generalized procedure based on classical synthetic methods.

Materials:

-

Carbon disulfide (CS₂)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Formation of Dithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled (ice bath) aqueous solution of ammonia with vigorous stirring. This reaction forms the ammonium dithiocarbamate intermediate. The reaction is exothermic and should be controlled carefully.

-

Reaction with Chloroacetic Acid: To the solution of ammonium dithiocarbamate, add a solution of chloroacetic acid that has been neutralized with an equimolar amount of sodium hydroxide. The reaction mixture is then stirred at room temperature for several hours or gently heated to facilitate the reaction.

-

Cyclization and Acidification: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with hydrochloric acid. The acidification step induces the cyclization of the intermediate to form rhodanine, which precipitates out of the solution.

-

Isolation and Purification: The precipitated rhodanine is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis of Rhodanine Derivatives: Knoevenagel Condensation

The most widely used method for the derivatization of the rhodanine core is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring with an aldehyde or ketone, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation of Rhodanine with an Aromatic Aldehyde

This protocol describes a general procedure for the synthesis of 5-arylidenerhodanine derivatives.

Materials:

-

Rhodanine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine and the aromatic aldehyde in glacial acetic acid.

-

Addition of Catalyst: To this solution, add anhydrous sodium acetate as a catalyst.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidenerhodanine derivative.

Quantitative Biological Data of Rhodanine Derivatives

The broad spectrum of biological activities exhibited by rhodanine derivatives has been extensively documented. The following tables summarize some of the reported quantitative data for various rhodanine compounds against different biological targets.

Table 1: Anticancer Activity of Rhodanine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 (an N-glucosylated rhodanine) | HepG2 (Liver) | 0.21 | [1] |

| A549 (Lung) | 1.7 | [1] | |

| MCF-7 (Breast) | 11.7 | [1] | |

| Compound 7 (an S-glucosylated rhodanine) | A549 (Lung) | 0.31 | [1] |

| HepG2 (Liver) | 0.76 | [1] | |

| MCF-7 (Breast) | 12.4 | [1] | |

| Compound 13a (an S-glucosylated 5-arylidene rhodanine) | MCF-7 (Breast) | 3.1 | [1] |

| A549 (Lung) | 6.1 | [1] | |

| HepG2 (Liver) | 17.2 | [1] | |

| Compound 2a2 (a 3-aminorhodanine derivative) | A549 (Lung) | 10 (at 24h) | [5] |

| Compound 2a1 (a 3-aminorhodanine derivative) | A549 (Lung) | 32.59 (at 72h) | [5] |

| Compound 12f (an N-rhodanine glycoside derivative) | HepG2 (Liver) | 2.2 | [9] |

| A549 (Lung) | 4.5 | [9] | |

| MCF-7 (Breast) | 7.17 | [9] | |

| Compound 11a (an N-rhodanine glycoside derivative) | MCF-7 (Breast) | 3.7 | [9] |

| HepG2 (Liver) | 8.2 | [9] | |

| A549 (Lung) | 9.8 | [9] |

Table 2: Antiviral Activity of Rhodanine Derivatives

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| FD001 | SARS-CoV-2 PsV | 0.05 | >25 | >500 | [7] |

| FD010 | MERS-CoV PsV | - | - | 1117 | [7] |

| FD013 | MERS-CoV PsV | - | - | 1030 | [7] |

| Compound 9 | HIV-1 Integrase (3'-processing) | 33 | - | - | [10] |

| HIV-1 Integrase (strand transfer) | 33 | - | - | [10] |

Table 3: Antibacterial Activity of Rhodanine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| IIIi | MRSA CCARM 3167 | 1 | [11] |

| Vb | MRSA CCARM 3167 | 1 | [11] |

| Vc | MRSA CCARM 3167 | 1 | [11] |

| Cy14 | Mtb InhA (IC₅₀) | 3.18 µM | [12] |

| DNA Gyrase B (IC₅₀) | 10 nM | [12] |

Signaling Pathways and Mechanisms of Action

Rhodanine derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Hypoxia-Inducible Factor-2α (HIF-2α)

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. HIF-2α is a key isoform that promotes tumor growth by upregulating genes involved in angiogenesis, cell proliferation, and metabolism.[13][14] Some rhodanine derivatives have been identified as inhibitors of HIF-2α. These inhibitors typically function by binding to a pocket in the PAS-B domain of the HIF-2α protein, thereby preventing its heterodimerization with its partner protein, ARNT (also known as HIF-1β).[15] This disruption of the HIF-2α/ARNT complex blocks its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes, ultimately leading to the downregulation of their expression and the inhibition of tumor progression.[13][14][15]

Caption: Inhibition of the HIF-2α signaling pathway by rhodanine derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several rhodanine derivatives have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] These receptors are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Rhodanine-based inhibitors can bind to the ATP-binding site of the kinase domain of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By blocking these pathways, rhodanine derivatives can inhibit cancer cell growth and proliferation.

References

- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 6. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]

- 15. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodanine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of rhodanine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying molecular mechanisms. Special attention is given to quantitative structure-activity relationships, detailed experimental protocols, and the critical issue of Pan-Assay Interference Compounds (PAINS) to equip researchers with the necessary knowledge for the rational design and development of novel rhodanine-based therapeutic agents.

The rhodanine core, characterized by a thiazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4, offers multiple sites for chemical modification. The most common derivatization strategies involve substitutions at the C-5 and N-3 positions.[1] These modifications have led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and antidiabetic activities.[2][3] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which has been marketed in Japan since 1992 for the treatment of diabetic neuropathy, underscoring the clinical potential of this scaffold.[2][3]

This guide is structured to provide a deep dive into the medicinal chemistry of rhodanine derivatives, presenting quantitative data in easily comparable formats, offering detailed experimental methodologies for key assays, and visualizing complex biological pathways to facilitate a thorough understanding of their mechanism of action.

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives is most commonly achieved through the Knoevenagel condensation of rhodanine with various aldehydes. This reaction is highly efficient and allows for the introduction of a wide range of substituents at the C-5 position of the rhodanine core, which is crucial for modulating the biological activity of the resulting compounds.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Benzylidenerhodanine

This protocol describes a representative Knoevenagel condensation reaction between rhodanine and benzaldehyde.

Materials:

-

Rhodanine

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve rhodanine (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.

-

Add anhydrous sodium acetate (2-3 equivalents) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the purified 5-benzylidenerhodanine product in a desiccator.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Activities and Quantitative Data

Rhodanine derivatives have demonstrated significant potential across various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data to facilitate comparison and analysis.

Anticancer Activity

Rhodanine derivatives have been extensively investigated for their anticancer properties, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by EGFR, VEGFR, and HER2.[4][5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 25 (Sorafenib analog) | A549 (Lung) | 0.8 | [6] |

| H460 (Lung) | 1.3 | [6] | |

| HT29 (Colon) | 2.8 | [6] | |

| Compound 27 (Triazolothiazolyl-rhodanine) | Huh7 (Liver) | 4.67 | [6] |

| MCF-7 (Breast) | 2.30 | [6] | |

| Compound 14 | MCF-7 (Breast) | 7.67 µg/mL | [6] |

| Compound 15 | MCF-7 (Breast) | 11.7 µg/mL | [6] |

| Compound 9 | HeLa (Cervical) | 28.3 | [7] |

| HT29 (Colon) | 24.5 | [7] | |

| A549 (Lung) | 26.6 | [7] | |

| MCF-7 (Breast) | 28.6 | [7] | |

| Compound 32 (Benzimidazole-rhodanine conjugate) | HL-60 (Leukemia) | 0.21 | [7] |

| MDA-MB-201 (Breast) | 0.33 | [7] | |

| Raji (Lymphoma) | 1.23 | [7] | |

| A549 (Lung) | 2.67 | [7] | |

| Compound 5c (Mannich-modified vanillin derivative) | A549 (Lung) | 2.43 | [8] |

Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. Rhodanine derivatives have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compounds 2a-i, 3a-b, 3g, 4, 6b-c, 6e, 6g, 12a-b, 14b-c | S. aureus | 0.125-8 | [9] |

| Compound 17b | A. baumannii | 8 | [9] |

| Compounds 2a, 2e, 4, 6c, 6g, 14b (against MDR S. aureus) | MDR S. aureus | 0.5-16 | [9] |

| Compounds 4c, 4d, 4e, 4f | Gram-positive bacteria | 2 | [2] |

| Rhodanine derivatives (general) | Gram-positive bacteria | 2-4 | [2] |

| Compound 21 (against MRSA) | MRSA | 3.9 | [2] |

| Compound 22 (against MRSA) | MRSA | 1.95 | [2] |

| Derivatives 3a-d | Gram-positive bacteria | 15.6-250 | [11] |

| Derivatives 4a-c | Gram-positive bacteria | 1.95-7.8 | [11] |

| Derivatives 5a-c | Gram-positive bacteria | 1.95-15.6 | [11] |

| Rh 2 (against VRE) | VRE | MIC90 = 8 µM | [12] |

| Rh 2 (against MRSA) | MRSA | MIC90 = 4 µM | [12] |

| Rh 2 (against VRSA) | VRSA | MIC90 = 4 µM | [12] |

Antiviral Activity

Certain rhodanine derivatives have demonstrated potent antiviral activity, particularly against enveloped viruses like HIV and HSV.[13][14][15] Their mechanism of action often involves inhibiting viral entry into host cells.

| Compound/Derivative | Virus | EC50 | Reference |

| Compound 2 | HIV-1 (AD8) | 6.9 nM | [13] |

| HIV-1 (NL4.3) | 4 nM | [13] | |

| HSV-2 | 11.9 nM | [13][14] | |

| HSV-1 | 132 nM | [13] | |

| Compound 9a | HIV-1 (AD8) | 7.5 nM | [13] |

| HIV-1 (NL4.3) | 5.4 nM | [13] | |

| General derivatives | HSV-2 | Nanomolar range | [13][14] |

Key Experimental Protocols in Biological Evaluation

Standardized and reproducible biological assays are critical for the evaluation of rhodanine derivatives. This section provides detailed protocols for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Rhodanine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the rhodanine derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[4][20][21][22][23]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Rhodanine derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a stock solution of the rhodanine derivative at a high concentration and then perform two-fold serial dilutions in the broth medium directly in the 96-well plate.

-

Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

The results can also be read using a microplate reader to measure the optical density at 600 nm.[22]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[24][25][26][27]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

96-well or 6-well plates

-

Rhodanine derivatives

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative solution (e.g., formaldehyde)

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and the rhodanine derivatives.

-

Pre-incubate the virus with different concentrations of the rhodanine derivative for a specific time (e.g., 1 hour at 37°C).

-

Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

-

After an adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

After incubation, fix the cells with a fixative solution.

-

Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.

-

Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by rhodanine derivatives is crucial for their rational design and optimization. Many anticancer rhodanine derivatives exert their effects by targeting key receptor tyrosine kinases (RTKs) involved in cell proliferation and survival.

EGFR, VEGFR, and HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical RTKs often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, proliferation, survival, and angiogenesis.[5][28][29][30][31][32][33][34][35][36][37][38][39] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Addressing Pan-Assay Interference Compounds (PAINS)

A critical consideration in the development of rhodanine derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as frequent hitters in high-throughput screening (HTS) campaigns due to non-specific interactions with assay components or target proteins, rather than through a specific, high-affinity binding mode. The 5-arylidene rhodanine scaffold, in particular, contains a Michael acceptor, which can react non-specifically with nucleophilic residues (such as cysteine) on proteins, leading to false-positive results.

It is imperative for researchers working with rhodanine derivatives to be aware of the PAINS issue and to implement strategies to validate their hits and rule out non-specific activity.

Experimental Workflow for PAINS Validation

Key Experimental Strategies to Mitigate PAINS Concerns:

-

Structure-Activity Relationship (SAR) Analysis: A well-defined and steep SAR is often indicative of specific binding. If minor structural modifications to the rhodanine derivative lead to a significant loss of activity, it suggests a specific interaction rather than non-specific effects.

-

Orthogonal Assays: Confirming the activity of a hit compound in a secondary, orthogonal assay that uses a different detection technology can help rule out assay-specific interference. For example, if the primary screen was a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) could be used for confirmation.

-

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can directly assess the binding of the rhodanine derivative to its putative target, providing evidence for a specific interaction and determining binding affinity and kinetics.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement assays can be used to confirm that the compound interacts with its intended target in a cellular context.

-

Competition Assays: Demonstrating that the rhodanine derivative can compete with a known ligand for binding to the target protein can provide strong evidence for a specific binding site.

-

Covalent Binding Assessment: To address the concern of Michael addition, assays can be performed to assess covalent modification of the target protein, for example, by using mass spectrometry.

Conclusion

Rhodanine derivatives represent a highly valuable and versatile scaffold in medicinal chemistry, with demonstrated efficacy across a range of therapeutic areas. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. This guide has provided an in-depth overview of the current state of rhodanine-based drug discovery, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action through key signaling pathways.

For researchers and drug development professionals, a critical awareness of the potential for rhodanine derivatives to act as PAINS is essential. By employing the rigorous validation strategies outlined in this guide, it is possible to distinguish true, specific inhibitors from non-specific actors, thereby paving the way for the successful development of novel and effective rhodanine-based therapeutics. The continued exploration of this privileged scaffold, coupled with a thorough understanding of its chemical and biological properties, holds significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

- 14. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. protocols.io [protocols.io]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. youtube.com [youtube.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 32. ClinPGx [clinpgx.org]

- 33. researchgate.net [researchgate.net]

- 34. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 35. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 36. researchgate.net [researchgate.net]

- 37. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 38. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 39. HER2 - Wikipedia [en.wikipedia.org]

N-Carboxyethylrhodanine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its derivatives are known to exhibit a wide array of biological activities, positioning them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental methodologies related to this compound and its closely related analogs, with a focus on their potential as enzyme inhibitors. While literature specifically detailing this compound is limited, this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives to provide a predictive overview for researchers.

Chemical Properties

| Property | Value | Source |

| CAS Number | 7025-19-6 | Internal Data |

| Molecular Formula | C6H7NO3S2 | Internal Data |

| Molecular Weight | 205.25 g/mol | Internal Data |

| Canonical SMILES | C1(C(=O)N(CS1)CCC(=O)O)=S | Internal Data |

| IUPAC Name | 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid | Internal Data |

Synthesis

The synthesis of N-substituted rhodanines, including this compound, generally follows established protocols for the alkylation of the rhodanine nitrogen. A common and efficient method involves the reaction of rhodanine with a suitable alkylating agent in the presence of a base.

General Experimental Protocol: Synthesis of N-Alkyl Rhodanine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted rhodanines.

Materials:

-

Rhodanine

-

3-Bromopropionic acid (for this compound) or other suitable alkyl halides/esters

-

Base (e.g., potassium carbonate, sodium hydride, triethylamine)

-

Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

N-Alkylation:

-

Dissolve rhodanine in a suitable solvent such as DMF or acetone.

-

Add a molar equivalent of a base (e.g., potassium carbonate).

-

To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic acid).

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Knoevenagel Condensation (for 5-substituted derivatives):

-

The N-substituted rhodanine can be further functionalized at the 5-position via a Knoevenagel condensation with an appropriate aldehyde.

-

The N-substituted rhodanine and an equimolar amount of the desired aldehyde are dissolved in glacial acetic acid.

-

Anhydrous sodium acetate is added as a catalyst.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

-

Biological Activities and Quantitative Data

Rhodanine derivatives have been extensively studied for a variety of biological activities, with enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors for the potential activity of this compound.

Enzyme Inhibition

N-substituted rhodanine derivatives have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase.[1][2]

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) [1]

| Compound Class | Target Enzyme | Ki Range (nM) |

| N-substituted rhodanine derivatives | hCA I | 43.55 ± 14.20 to 89.44 ± 24.77 |

| N-substituted rhodanine derivatives | hCA II | 16.97 ± 1.42 to 64.57 ± 13.27 |

| N-substituted rhodanine derivatives | AChE | 66.35 ± 8.35 to 141.92 ± 12.63 |

Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives against Staphylococcus aureus [3]

| Compound ID | Substituent at C-5 | MIC (µg/mL) |

| 6k | Varies (specific structure not detailed in snippet) | 2 |

| 6k (against MDR S. aureus) | Varies (specific structure not detailed in snippet) | 1 |

MDR: Multidrug-resistant

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative effects against various human cancer cell lines.[5]

Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives [5]

| Cell Line | Cancer Type | IC50 Range (µM) |

| A549 | Lung adenocarcinoma | 7.0 - 20.3 |

| PC-3 | Prostate cancer | 7.0 - 20.3 |

| HepG2 | Hepatocellular carcinoma | 7.0 - 20.3 |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is based on the methodology described for testing N-substituted rhodanine derivatives.[1]

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored spectrophotometrically.

Materials:

-

Human carbonic anhydrase I and II (hCA I and hCA II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-SO4 buffer (pH 7.4)

-

This compound or other test compounds

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution at various concentrations.

-

Pre-incubate the mixture at room temperature for a specified time.

-

Initiate the reaction by adding the substrate solution (p-NPA).

-

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The inhibition percentage is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.[6]

Antibacterial Susceptibility Testing (MIC Determination)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[3][4]

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound or other test compounds

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well of the microplate with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

General Synthesis Workflow for N-Substituted Rhodanine Derivatives

Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

Conceptual Diagram of Competitive Enzyme Inhibition

Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

Conclusion

This compound represents a promising, yet under-investigated, member of the rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives, it is plausible to predict that this compound will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The synthetic routes are well-established, allowing for its straightforward preparation and subsequent biological evaluation. This review provides a foundational guide for researchers interested in exploring the therapeutic potential of this compound, offering insights into its synthesis, potential biological targets, and the experimental protocols required for its investigation. Further dedicated studies are warranted to fully elucidate the specific properties and mechanisms of action of this compound.

References

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

Navigating the Safety and Handling of N-Carboxyethylrhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for N-Carboxyethylrhodanine and its analogs. The information is intended to support researchers in academic and industrial settings in maintaining a safe laboratory environment.

Quantitative Safety and Property Data

The following tables summarize the key safety and property data for 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a close structural analog of this compound. This information is critical for risk assessment and the implementation of appropriate safety protocols.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H7NO3S2 |

| Appearance | Solid |

| Water Solubility | Soluble |

Table 2: Toxicological Data

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335) |

Data sourced from PubChem for CAS No. 39137-13-8.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Table 3: Handling and Storage Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Ventilation | Use only outdoors or in a well-ventilated area. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Spill Response | Avoid breathing dust/fume/gas/mist/vapors/spray. Take off contaminated clothing and wash it before reuse. |

Experimental Protocols: A Representative Workflow

While a specific experimental protocol for this compound is not available, the following represents a general workflow for the synthesis and initial biological screening of N-substituted rhodanine derivatives.

General Synthesis of N-Substituted Rhodanines

This procedure outlines a common method for the synthesis of N-substituted rhodanines from a primary amine, carbon disulfide, and a haloacetyl derivative.

-

Reaction Setup: To a solution of the desired primary amine in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of carbon disulfide at room temperature.

-

Intermediate Formation: Stir the mixture for a designated period (typically 1-2 hours) to allow for the formation of the dithiocarbamate intermediate.

-

Cyclization: Add an equimolar amount of an α-haloacetyl compound (e.g., chloroacetic acid or ethyl chloroacetate).

-

Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted rhodanine.

Plausible Signaling Pathway and Drug Discovery Logic

Rhodanine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[1][2][3] The following diagram illustrates a hypothetical signaling pathway where a rhodanine derivative could act as an inhibitor, and the subsequent logical workflow in a drug discovery context.

Rhodanine-based compounds have been investigated for their potential to inhibit enzymes involved in cancer progression, such as protein tyrosine phosphatases.[1] Inhibition of these enzymes can disrupt downstream signaling cascades that promote cell proliferation and survival.

References

A Technical Guide to the Biological Activity of Rhodanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a 2-thioxo-4-thiazolidinone core, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1][4][5] Rhodanine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][4][5] This guide provides an in-depth overview of the fundamental principles governing rhodanine's biological activity, focusing on its structure-activity relationships, molecular mechanisms, and the experimental protocols used for its evaluation.